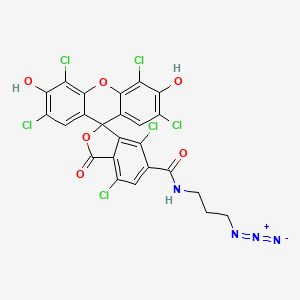![molecular formula C19H18N2O4 B15087340 N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester](/img/structure/B15087340.png)
N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a furyl group attached to an acrylate moiety, which is further linked to an L-tryptophan methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester typically involves the following steps:
Preparation of 3-(2-Furyl)acryloyl Chloride: This intermediate is synthesized by reacting furfural with acryloyl chloride in the presence of a base such as triethylamine.
Coupling with L-Tryptophan Methyl Ester: The 3-(2-Furyl)acryloyl chloride is then reacted with L-tryptophan methyl ester in an organic solvent like dichloromethane, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan derivatives.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated esters of L-tryptophan.
Substitution: Amides or alcohol derivatives of L-tryptophan.
Applications De Recherche Scientifique
N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its role in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester involves its interaction with specific molecular targets. The furyl and acrylate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The L-tryptophan moiety may also interact with receptors or transporters, influencing cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-[2-Furyl]acryloyl)-L-leucine methyl ester
- N-(3-[2-Furyl]acryloyl)-L-phenylalanine methyl ester
- N-(3-[2-Furyl]acryloyl)-L-glycine methyl ester
Uniqueness
N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester is unique due to the presence of the L-tryptophan moiety, which imparts specific biological activity and potential therapeutic applications. Compared to similar compounds, it may exhibit distinct reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H18N2O4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C19H18N2O4/c1-24-19(23)17(21-18(22)9-8-14-5-4-10-25-14)11-13-12-20-16-7-3-2-6-15(13)16/h2-10,12,17,20H,11H2,1H3,(H,21,22)/b9-8+ |
Clé InChI |
ZZVGGCCUMFTDHV-CMDGGOBGSA-N |
SMILES isomérique |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)/C=C/C3=CC=CO3 |
SMILES canonique |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


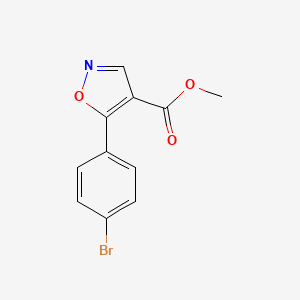


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(3-chlorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15087292.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide](/img/structure/B15087295.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15087303.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide](/img/structure/B15087326.png)
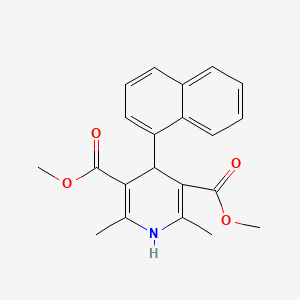
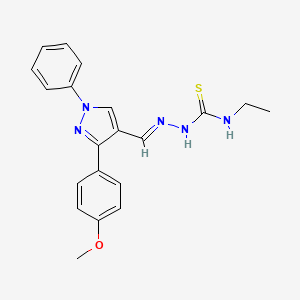
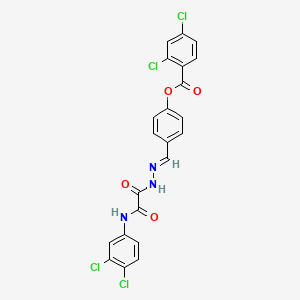
![N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide](/img/structure/B15087361.png)

![4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15087371.png)
